This compound falls under the category of chiral amines and oxolanes, which are cyclic ethers. Its structural complexity makes it significant for studying stereochemistry and biological interactions.
The synthesis of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized for large-scale production, ensuring efficiency and consistency in product quality.
The molecular structure of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine can be described as follows:
The presence of the bromine atom in the bromophenoxy group significantly influences its reactivity compared to other halogenated derivatives. The specific stereochemistry (3R, 4R configuration) contributes to its unique properties in biological systems.
(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its efficacy in various applications.
The mechanism of action for (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine largely depends on its application in medicinal chemistry:
The detailed understanding of these mechanisms is essential for developing therapeutic agents based on this compound.
The physical and chemical properties of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine include:
These properties are crucial for determining how the compound behaves in different environments and its suitability for various applications.
(3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine has several significant applications:
The versatility of (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine makes it a valuable asset in both research and industrial contexts.
The 3-aminotetrahydrofuran motif delivers unique advantages in medicinal chemistry, serving as a constrained analog of flexible amine and ether-containing pharmacophores. Unlike acyclic counterparts, its fused oxolane ring reduces conformational entropy upon target binding, enhancing both affinity and selectivity. The oxygen atom adjacent to the chiral amine center enables critical hydrogen-bond acceptor functions, while the protonated nitrogen facilitates salt bridge formation with biological targets [4]. This is exemplified by (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine, where the trans-configured stereocenters enforce a rigid pseudodiaxial orientation of the 4-bromophenoxy group, optimizing spatial presentation for receptor engagement [1] [8]. Structural comparisons reveal that stereochemistry directly modulates bioactivity: (3R,4R) and (3S,4S) diastereomers exhibit distinct target profiles compared to cis-configured analogs like cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine* [1].
Table 1: Bioactive Chiral Aminotetrahydrofuran Derivatives
Compound Name | CAS Number | Therapeutic Target | Structural Features |
---|---|---|---|
(3R,4R)-rel-4-(4-Bromophenoxy)oxolan-3-amine | 1258963-55-1 | Undisclosed (Research use) | trans-Bromophenoxy substitution |
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | N/A | Sodium-glucose transporters (Diabetes) | Halogenated aryl, multiple stereocenters |
(3R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | Synthetic intermediate | Isolated chiral amine |
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol | 2307738-94-7 | Undisclosed | Aminomethyl-hydroxyl functionality |
The scaffold’s versatility is further demonstrated by structural analogs like (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol hydrochloride (CAS: 2307738-94-7), where an aminomethyl group replaces the bromophenoxy substituent, altering electronic properties while retaining conformational rigidity [8]. Similarly, (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride (CAS: 2059908-81-3) showcases ether variations that influence solubility and hydrogen-bonding capacity [6]. These modifications highlight the scaffold’s adaptability in addressing diverse pharmacological targets—from enzyme inhibition to receptor antagonism—validating its role as a privileged structure in discovery pipelines.
The 4-bromophenoxy substituent in (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine serves as a multipurpose pharmacophoric element engineered for enhanced target engagement. Bromine’s polarizability (van der Waals radius: 1.85 Å) enables formation of halogen bonds with carbonyl oxygen or backbone nitrogen atoms in proteins, contributing binding energies of 3–5 kcal/mol—comparable to hydrogen bonds [1] [7]. This is evidenced in compounds like N-(3-bromobenzyl)tetrahydrofuran-3-amine (CAS: 1342883-31-1), where bromine placement dictates binding specificity for aromatic pockets in enzymes [7]. The para-bromo configuration optimizes electron withdrawal, lowering the aryl ring’s π-electron density to strengthen cation-π interactions with lysine or arginine residues. Additionally, the bromophenoxy group’s hydrophobic surface area (calculated LogP: +2.20) enhances membrane permeability, addressing a key limitation of polar aminotetrahydrofuran cores [1].
Table 2: Electronic and Steric Properties of Brominated Substituents
Substituent Pattern | Hammett Constant (σ) | Molar Refractivity | Effect on Bioactivity |
---|---|---|---|
4-Bromophenoxy | +0.23 | 30.74 cm³/mol ↑ Target affinity via halogen bonding | |
3-Bromobenzyl | +0.39 | 31.02 cm³/mol ↑ Selectivity for hydrophobic binding sites | |
2-Bromoethoxy | +0.45 | 15.12 cm³/mol ↓ Conformational flexibility |
Strategic incorporation of bromine also facilitates late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid generation of analogs for structure-activity relationship (SAR) expansion. This synthetic versatility is critical for optimizing pharmacokinetic properties without reengineering the core scaffold [1] [7]. Compared to chlorine or fluorine analogs, the bromophenoxy group offers superior leaving-group potential for nucleophilic displacement, further enhancing the compound’s utility as a synthetic intermediate in drug discovery cascades.
Achieving diastereomerically pure (3R,4R)-rel-4-(4-bromophenoxy)oxolan-3-amine demands sophisticated stereocontrol strategies due to: (i) propensity for cis-epimer formation during ring closure; (ii) racemization risks at the C3 amine center; and (iii) regioselectivity challenges in bromophenoxy installation. Industrial routes typically employ resolution techniques starting from racemic mixtures, as evidenced by commercial offerings specifying "rel-" prefixes and 97% purity [1] [8]. Key advancements include enzymatic resolution using immobilized lipases to kinetically discriminate trans and cis diastereomers, and asymmetric hydrogenation of furan-derived enamines with DuPhos ligands (ee >95%) [4].
A convergent approach involves nucleophilic displacement on trans-epoxide precursors with 4-bromophenolate, exploiting ring strain to enforce anti-diol formation. Subsequent Mitsunobu or SN2 azidation yields the trans-3-azido intermediate, which undergoes Staudinger reduction to the target amine [6] [8]. However, competitive elimination during azide reduction and phenol O-alkylation remain yield-limiting factors, with industrial batches reporting typical isolated yields of 40–60% at multi-gram scales [1] [8]. Purification challenges necessitate chromatographic separation on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), increasing production costs significantly—reflected in the compound’s premium pricing ($523.67/gram) [1].
Table 3: Comparative Analysis of Stereoselective Synthesis Methods
Synthetic Approach | Diastereomeric Excess | Yield | Key Limitations |
---|---|---|---|
Enzymatic resolution | 98% de | 35% | Substrate specificity, low throughput |
Chiral epoxide ring-opening | 95% de | 62% | Regioselectivity in azidation step |
Asymmetric hydrogenation | 99% de | 58% | Catalyst cost, sensitivity to oxygen |
Diastereomeric salt formation | 90% de | 45% | Requirement for chiral acids, recycling issues |
Recent innovations focus on organocatalytic methods using proline-derived catalysts to construct the aminotetrahydrofuran core enantioselectively, though scalability remains unproven for brominated derivatives [6]. The hydrochloride salt form (e.g., rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride) is often employed to enhance crystallinity and storage stability, with strict inert atmosphere protocols required to prevent decomposition [8]. These synthetic hurdles underscore the delicate balance between stereochemical precision and practical manufacturability in chiral heterocyclic systems.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: